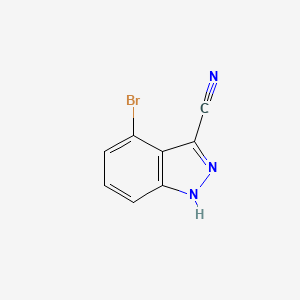

4-Bromo-1H-indazole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSBWMOOELBNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694628 | |

| Record name | 4-Bromo-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-55-1 | |

| Record name | 4-Bromo-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 1h Indazole 3 Carbonitrile and Its Derivatives

Strategies for Indazole Ring Formation with Bromine Substitution

The construction of the 4-bromo-1H-indazole-3-carbonitrile framework relies on sophisticated cyclization strategies that can introduce the desired substituents with high regioselectivity.

Cyclization Reactions for Indazole Nucleus Construction

A prevalent method for forming the indazole ring involves the cyclization of appropriately substituted precursors. One common approach starts with 2,6-dihalobenzonitriles. For instance, the reaction of 2,6-dichlorobenzonitrile (B3417380) with hydrazine (B178648) hydrate (B1144303) can yield 4-chloro-1H-indazol-3-amine. nih.gov Subsequent bromination of this intermediate, however, can lead to the formation of undesired regioisomers. nih.gov A more effective strategy involves the regioselective bromination of the starting benzonitrile (B105546) prior to cyclization. For example, 2,6-dichlorobenzonitrile can be regioselectively brominated to afford 3-bromo-2,6-dichlorobenzonitrile. This intermediate then undergoes heterocycle formation with hydrazine to furnish 7-bromo-4-chloro-1H-indazol-3-amine in good yields. nih.gov This two-step sequence has been successfully demonstrated on a large scale without the need for chromatographic purification. nih.gov

Another versatile approach to substituted indazoles is through the reaction of benzyne (B1209423) with diazo compounds. Benzyne, generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, reacts with monosubstituted diazo compounds to yield 1H-indazoles after a hydrogen shift. orgsyn.org This method allows for the formation of the indazole core under mild conditions.

The nitrosation of indoles presents an alternative pathway to 3-functionalized indazoles. This reaction proceeds via a multistep sequence initiated by the nitrosation of the indole (B1671886) C3 position, leading to an oxime intermediate. Subsequent ring-opening and re-closure afford 1H-indazole-3-carboxaldehydes. rsc.org This method is applicable to both electron-rich and electron-deficient indoles. rsc.org The resulting aldehyde can then be converted to the carbonitrile.

A copper-mediated domino reaction involving cyclization, bromination, and nucleophilic substitution of N,N-disubstituted hydrazones has also been developed for the synthesis of 4-bromo-1-bromoalkyl-5-substituted-pyrazoles, a related heterocyclic system. clockss.org This highlights the potential for developing similar multi-component strategies for indazole synthesis.

| Starting Material | Reagents | Product | Yield | Reference |

| 2,6-Dichlorobenzonitrile | 1. NBS, H2SO4; 2. Hydrazine hydrate | 7-Bromo-4-chloro-1H-indazol-3-amine | 38-45% (overall) | nih.gov |

| Indole | NaNO2, acid | 1H-Indazole-3-carboxaldehyde | High | rsc.org |

C-H Activation Approaches in Indazole Synthesis

Direct C-H activation has emerged as a powerful tool for the synthesis of functionalized indazoles, offering an atom-economical alternative to traditional cross-coupling reactions. Rhodium(III)-catalyzed C-H activation of azobenzenes followed by annulation with α-carbonyl sulfoxonium ylides serves as an efficient method for preparing 3-acyl-(2H)-indazoles. nih.gov This transformation proceeds via a [4 + 1] annulation, where the sulfoxonium ylide acts as a carbene precursor. nih.gov

Furthermore, cobalt(III)-catalyzed C-H bond functionalization of azobenzenes and subsequent addition to aldehydes provides a convergent route to N-aryl-2H-indazoles. nih.gov This method is tolerant of a variety of aromatic, heteroaromatic, and aliphatic aldehydes and requires only a substoichiometric amount of acetic acid as an additive. nih.gov

A direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). rsc.orgnih.gov This C-H functionalization provides a key intermediate for further elaboration, such as through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the C7 position. rsc.orgnih.gov

| Catalyst System | Reactants | Product Type | Reference |

| Rh(III)/Cu(II) | Azobenzenes, α-carbonyl sulfoxonium ylides | 3-Acyl-(2H)-indazoles | nih.gov |

| Co(III) | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | nih.gov |

| N-Bromosuccinimide | 4-Substituted 1H-indazoles | 7-Bromo-4-substituted-1H-indazoles | rsc.orgnih.gov |

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient approach to constructing complex molecular scaffolds in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applicable. For instance, a three-component ring transformation (TCRT) has been utilized to synthesize functionalized 4-nitrophenols from 1-methyl-3,5-dinitro-2-pyridone, a 1,3-dicarbonyl compound, and an amine source. encyclopedia.pub This concept of combining multiple reactants to build a new ring system could be adapted for indazole synthesis.

Regioselective Functionalization at Nitrogen and Carbon Positions

Once the this compound core is assembled, further diversification can be achieved through regioselective functionalization at the nitrogen atoms of the pyrazole (B372694) ring and transformations of the carbonitrile group.

N1- and N2-Alkylation Strategies and Selectivity Control

The direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products, and achieving regioselectivity can be challenging. nih.govbeilstein-journals.orgd-nb.info The outcome of the alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent. nih.govbeilstein-journals.org

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. d-nb.infonih.gov However, kinetic and thermodynamic factors can be manipulated to favor one regioisomer over the other. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1-selectivity in the alkylation of C-3 substituted indazoles, particularly those with electron-withdrawing groups. nih.govbeilstein-journals.orgresearchgate.net This selectivity is attributed to the coordination of the sodium cation with the N2-atom and an electron-rich atom in the C-3 substituent. beilstein-journals.orgresearchgate.net

The choice of base can also play a crucial role. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of cesium carbonate can promote N1-alkylation through a chelation mechanism, while other conditions may favor N2-product formation driven by non-covalent interactions. nih.govbeilstein-journals.org

| Reaction Conditions | Major Product | Rationale | Reference |

| NaH in THF | N1-alkylated indazole | Coordination of Na+ with N2 and C3-substituent | nih.govbeilstein-journals.orgresearchgate.net |

| Mitsunobu Conditions | N2-alkylated indazole | Kinetic control | d-nb.infonih.gov |

| Cs2CO3 | N1-alkylated indazole | Chelation mechanism | nih.govbeilstein-journals.org |

Transformations of the Carbonitrile Functional Group

The carbonitrile group at the C3-position of the indazole ring is a versatile functional group that can be transformed into a variety of other functionalities. One of the most common transformations is its reduction to an aldehyde. This can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H) or Raney nickel. rsc.org The resulting 1H-indazole-3-carboxaldehydes are key intermediates for further derivatization. rsc.org

The aldehyde can then be used in a range of reactions, including:

Wittig and Knoevenagel condensations to form alkenes. rsc.org

Cyclization reactions to construct other heterocyclic rings such as oxazoles, thiazoles, and benzimidazoles. rsc.org

Reductive amination to produce secondary amines.

Oxidation to a carboxylic acid.

The carbonitrile group itself can also undergo direct transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also react with organometallic reagents to form ketones after hydrolysis.

Cross-Coupling Reactions of the Bromine Substituent (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the C4 position of the indazole ring is amenable to various cross-coupling reactions, providing a powerful tool for introducing a diverse array of substituents. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a particularly effective method for forming carbon-carbon bonds. nih.govrsc.orgrsc.org

Research has demonstrated the successful application of Suzuki-Miyaura coupling to functionalize bromoindazoles. For instance, the coupling of 3-bromoindazoles with various boronic acids can be carried out under microwave irradiation, with catalysts like Pd(PPh₃)₄ and a base such as Cs₂CO₃ in a mixed solvent system. researchgate.net Similarly, N-unprotected (NH) 3-iodoindazoles have been successfully coupled under both conventional heating and microwave irradiation. researchgate.net

The synthesis of 4-substituted and 3,4-disubstituted indazole derivatives has been extensively explored using palladium-mediated cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Stille reactions. researchgate.net These methods allow for the introduction of aryl, vinyl, and alkynyl groups at the 4-position of the indazole core. researchgate.net

A study on the regioselective C7-bromination of 4-substituted 1H-indazoles was followed by a successful palladium-mediated Suzuki-Miyaura reaction with a range of aryl boronic acids. nih.govrsc.org This two-step process yielded a series of novel C7-arylated 4-substituted 1H-indazoles in moderate to good yields. nih.govrsc.org The optimization of this reaction involved screening different bases, catalysts, solvents, and reaction times. nih.govrsc.org

Catalytic Systems in this compound Synthesis

The choice of catalytic system is paramount in achieving efficient and selective synthesis of this compound and its derivatives. Both transition metal-catalyzed and metal-free approaches have been developed.

Palladium catalysts are the most widely used for the synthesis of indazole derivatives through cross-coupling reactions. rsc.orgrsc.orgresearchgate.net Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalyst precursors. researchgate.netresearchgate.net The efficiency of these catalysts is often enhanced by the use of specific ligands, such as phosphines like Xantphos. orgsyn.org For instance, the cyanation of 3-iodo-1H-indazole to produce 1H-indazole-3-carbonitrile has been successfully achieved using an allylpalladium(II) chloride dimer catalyst with Xantphos as a ligand. orgsyn.org

Copper catalysts also play a significant role in the synthesis of indazoles. nih.gov Copper-catalyzed methods have been developed for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. nih.gov In these reactions, the copper catalyst is crucial for the formation of both C-N and N-N bonds. nih.gov

While transition metal catalysis is dominant, some metal-free synthetic routes have also been reported. For the synthesis of 1H-indazole-3-carbonitrile, a procedure utilizing potassium ferrocyanide as a non-toxic cyanide source has been developed, which, while still palladium-catalyzed, represents a move towards less toxic reagents. orgsyn.org The development of truly metal-free catalytic systems for the synthesis of this compound and its derivatives remains an active area of research, driven by the desire for more sustainable and cost-effective synthetic methods.

Medicinal Chemistry and Biological Activity Investigations of 4 Bromo 1h Indazole 3 Carbonitrile Analogs

Structure-Activity Relationship (SAR) Studies of Bromo-Indazole-Carbonitrile Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For the bromo-indazole-carbonitrile scaffold, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. bldpharm.com Modifications to this core structure have led to the development of compounds with significant activity against various biological targets.

The biological activity of indazole-based compounds is highly dependent on the nature and position of substituents on the heterocyclic ring. The bromine atom and the carbonitrile group on the 4-Bromo-1H-indazole-3-carbonitrile scaffold are key features that influence its chemical reactivity and interaction with biological targets.

Research into related indazole structures demonstrates the critical role of specific substitutions. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, the replacement of an indole (B1671886) core with an indazole scaffold was a pivotal modification. This change allowed for the formation of a crucial hydrogen bond between the indazole N-2 nitrogen and the backbone NH of the amino acid Ala564 in the kinase hinge region, significantly enhancing binding affinity. nih.govnih.gov

Similarly, studies on 1H-indazole-3-amine derivatives revealed that these compounds are potent inhibitors of the Bcr-Abl tyrosine kinase. One derivative, in particular, showed inhibitory potency comparable to the established drug Imatinib against both wild-type Bcr-Abl and the T315I mutant, which is known for conferring resistance. nih.gov Further investigations into 3-amino-1H-indazole derivatives identified a compound, designated W24, with broad-spectrum antiproliferative activity against several human cancer cell lines, including colon (HT-29), breast (MCF-7), lung (A-549), and liver (HepG2) cancer cells. nih.gov

The position of the bromo substituent is also crucial. While the title compound features a bromine at the 4-position, related research on 5-bromo-1H-indazole derivatives has shown that this position is amenable to modifications, such as Suzuki coupling reactions, to introduce various aryl groups, leading to potent Akt kinase inhibitors. ias.ac.in Likewise, a 6-bromo-1H-indazole derivative has been explored for its neuroprotective and anti-inflammatory properties. These findings underscore that the placement of the halogen and other substituents dictates the compound's therapeutic profile.

| Scaffold | Substituent/Modification | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Indazole-based fragment | Optimization from 6-phenylindole | FGFR1 | 0.8-90 µM | nih.govnih.gov |

| 1H-indazol-3-amine derivative | - | Bcr-AblWT | 0.014 µM | nih.gov |

| 1H-indazol-3-amine derivative | - | Bcr-AblT315I | 0.45 µM | nih.gov |

| 3-amino-1H-indazole (W24) | - | HT-29 Cells | 0.43 µM | nih.gov |

| 3-amino-1H-indazole (W24) | - | HGC-27 Cells | 3.88 µM | nih.gov |

| 5-Arylsubstituted-1-(2-cyanopyridin-4-yl)-N,N-diethyl-1H-indazole-3-carboxamide | Various aryl groups at C5 | Akt Kinase | Inhibition at 10 µM | ias.ac.in |

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. dovepress.comsemanticscholar.org This approach has been successfully applied to the indazole scaffold to guide molecular modifications and design more potent inhibitors.

A notable example is the de novo design of FGFR kinase inhibitors. nih.govnih.gov The process began by identifying 6-phenylindole as a small fragment predicted to bind to the ATP site of FGFR1. Computational modeling suggested that substituting the indole with an indazole ring would enable a new hydrogen bond interaction with the protein's hinge region. This hypothesis was confirmed experimentally, leading to the creation of an indazole-based pharmacophore. This pharmacophore consists of key features organized in a specific 3D pattern that is crucial for molecular recognition by the target kinase. nih.govnih.gov The successful optimization of this hit into a library of active fragments highlights the power of combining pharmacophore modeling with structure-based design. nih.gov

Target Identification and Mechanism of Action Studies

Identifying the specific molecular targets and understanding the mechanism of action are critical steps in the development of new drugs. Analogs of this compound have been shown to interact with a variety of enzymes and receptors, thereby modulating key cellular pathways involved in disease.

The indazole scaffold is a well-established "hinge-binding" fragment, particularly effective in targeting the ATP-binding site of kinases. mdpi.com This has led to the development of numerous indazole-based kinase inhibitors.

Kinase Inhibition : Bromo-indazole analogs have demonstrated inhibitory activity against a range of kinases.

FGFR Kinases : As previously mentioned, indazole-based fragments are effective inhibitors of FGFR1, FGFR2, and FGFR3, which are validated targets in cancer therapy. nih.govnih.gov

Akt Kinase : Derivatives of 5-bromo-indazole have been synthesized as inhibitors of Akt kinase, a central node in cellular growth and survival signaling. ias.ac.in

Bcr-Abl Kinase : 1H-indazol-3-amine derivatives are potent inhibitors of the Bcr-Abl kinase, including a clinically relevant resistant mutant. nih.gov

Multi-Kinase Inhibition : Some indazole derivatives exhibit activity against multiple kinases simultaneously. One such compound was found to inhibit c-Kit, PDGFRβ, and FLT3. nih.gov

Other Enzymes :

Indoleamine-2,3-dioxygenase 1 (IDO1) : A series of 3-substituted 1H-indazoles were investigated for their ability to inhibit IDO1, an enzyme involved in immune evasion in cancer. Two compounds showed potent activity with IC₅₀ values of 720 nM and 770 nM. nih.gov

Receptor Modulation :

Estrogen Receptor (ER-α) : In the field of breast cancer, 1H-indazole derivatives have been identified as highly efficient selective estrogen receptor degraders (SERDs), with one compound degrading ER-α with an IC₅₀ value of 0.7 nM. nih.gov

Androgen Receptor (AR) : Metabolism-guided design has led to the development of indazole analogs as potent androgen receptor antagonists for the treatment of prostate cancer. nih.gov

| Compound Class | Target | Biological Effect | Potency (IC₅₀/Kd) | Reference |

|---|---|---|---|---|

| Indazole-based fragments | FGFR1, FGFR2, FGFR3 | Enzyme Inhibition | 0.8-90 µM | nih.govnih.gov |

| 1H-indazol-3-amine derivative | Bcr-AblT315I | Enzyme Inhibition | 0.45 µM | nih.gov |

| 3-Substituted 1H-indazole | IDO1 | Enzyme Inhibition | 720 nM | nih.gov |

| N-phenyl-N-phenyl urea (B33335) indazole | c-Kit | Enzyme Inhibition | Kd = 68.5 nM | nih.gov |

| 1H-indazole derivative | ER-α | Receptor Degradation | 0.7 nM | nih.gov |

| Indazole analog (35i) | Androgen Receptor | Receptor Antagonism | 0.021 µM | nih.gov |

The therapeutic effects of bromo-indazole-carbonitrile analogs are realized through their modulation of critical cellular signaling pathways.

PI3K/AKT/mTOR Pathway : This pathway is frequently overactive in cancer, promoting cell growth and proliferation. A study on 3-amino-1H-indazole derivatives demonstrated that the lead compound, W24, exerts its anti-tumor effect by inhibiting this pathway. Mechanistic studies revealed that W24 treatment leads to decreased DNA synthesis, cell cycle arrest at the G2/M phase, and induction of apoptosis. Furthermore, it was shown to inhibit cancer cell migration and invasion by downregulating proteins involved in the epithelial-mesenchymal transition (EMT), such as Snail, Slug, and HIF-1α. nih.gov

p53/MDM2 Pathway : The p53 tumor suppressor pathway is another crucial target in cancer therapy. An investigation into a series of 1H-indazole-3-amine derivatives found that the most promising compound (6o) induced apoptosis and cell cycle arrest in chronic myeloid leukemia cells. The mechanism is believed to involve the inhibition of Bcl2 family anti-apoptotic proteins and modulation of the p53/MDM2 pathway. mdpi.com

Exploration of Diverse Therapeutic Potentials

The versatility of the bromo-indazole-carbonitrile scaffold has enabled its exploration for a wide range of therapeutic applications, extending beyond its well-documented use in oncology.

Anticancer Activity : The most extensively studied application for these analogs is in cancer treatment. Their ability to inhibit various protein kinases, modulate hormone receptors, and interfere with key signaling pathways makes them promising candidates for treating a variety of malignancies, including leukemia, breast cancer, prostate cancer, and lung cancer. nih.govnih.govmdpi.com

Antimicrobial and Antiparasitic Activity : Indazole derivatives have also shown potential in combating infectious diseases. For example, some compounds have demonstrated antileishmanial activity, suggesting a role in treating parasitic infections. researchgate.net

Anti-inflammatory Effects : The indazole core is present in compounds with known anti-inflammatory properties, such as the non-steroidal anti-inflammatory drug Benzydamine. researchgate.net This suggests that novel bromo-indazole-carbonitrile analogs could be developed as new anti-inflammatory agents. nih.gov

Agrochemicals : The biological activity of these compounds is not limited to human medicine. The 5-Bromo-1H-indazole-3-carbonitrile derivative, for instance, is noted for its utility as an intermediate in the development of new pesticides and herbicides, highlighting its potential in agricultural chemistry. chemimpex.com

Anticancer Research and Cytotoxicity

Analogs of the indazole scaffold are extensively studied for their potential as anticancer agents, targeting various mechanisms within cancer cells. nih.gov Research has demonstrated that modifications of the indazole core can lead to potent inhibitors of cancer cell proliferation and inducers of apoptosis.

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activity against several human cancer cell lines. researchgate.net Among these, compound 6o showed a promising inhibitory effect on the K562 chronic myeloid leukemia cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. researchgate.netnih.gov Notably, this compound displayed significant selectivity, with a much higher IC50 of 33.2 µM against normal HEK-293 cells, suggesting a favorable therapeutic window. researchgate.netnih.gov Further investigation revealed that compound 6o likely exerts its effect by inducing apoptosis and affecting the cell cycle through the inhibition of Bcl2 family members and the p53/MDM2 pathway. researchgate.netnih.gov

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases, which are often dysregulated in cancer. researchgate.net For instance, certain 1H-indazol-3-amine derivatives have been identified as potent inhibitors of Bcr-Abl, including the T315I mutant which is resistant to some standard therapies. nih.gov Compound 89 , an indazol-3-amine derivative, inhibited Bcr-AblWT, Bcr-AblT315I, and K562 leukemia cells with IC50 values of 0.014 µM, 0.45 µM, and 6.50 µM, respectively. nih.gov Other research has focused on developing inhibitors for different kinases. A series of 1H-indazol-3-amine derivatives were designed as Fibroblast Growth Factor Receptor (FGFR) inhibitors, with one derivative (98 ) showing an IC50 of 15.0 nM against FGFR1. nih.gov

Furthermore, indolin-2-one scaffolds, which can be combined with indazole moieties, have been explored as inhibitors of the c-KIT kinase protein. frontiersin.org After virtual screening, synthesized compounds were tested against a panel of 60 human cancer cell lines. Compound IVc , an indolin-2-one derivative, demonstrated potent activity against breast cancer cell lines with an IC50 of 1.47 µM, while compound VIc was highly effective against colon cancer cell lines with an IC50 of 1.40 µM. frontiersin.org

Table 1: Anticancer Activity of Selected Indazole Analogs

| Compound | Target/Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | researchgate.netnih.gov |

| 6o | HEK-293 (Normal Cell) | 33.2 µM | researchgate.netnih.gov |

| 89 | Bcr-AblWT (Kinase) | 0.014 µM | nih.gov |

| 89 | Bcr-AblT315I (Kinase) | 0.45 µM | nih.gov |

| 89 | K562 (Chronic Myeloid Leukemia) | 6.50 µM | nih.gov |

| 98 | FGFR1 (Kinase) | 15.0 nM | nih.gov |

| IVc | Breast Cancer Cell Panel | 1.47 µM | frontiersin.org |

| VIc | Colon Cancer Cell Panel | 1.40 µM | frontiersin.org |

Antimicrobial and Antifungal Investigations

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of 4-bromo-1H-indazole have been investigated as potential solutions, particularly as inhibitors of the bacterial protein FtsZ (filamentous temperature-sensitive protein Z). FtsZ is a crucial protein in bacterial cell division, making it an attractive target for novel antibiotics.

A study focused on novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors revealed significant antibacterial activity, especially against Gram-positive bacteria. These derivatives showed better activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes compared to other tested strains. Specifically, compounds 12 and 18 were 256 times more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus. Compound 9 was particularly effective against S. pyogenes, with a minimum inhibitory concentration (MIC) of 4 µg/mL, making it 32 times more active than 3-MBA and twice as active as ciprofloxacin.

In other research, 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole scaffold were synthesized and evaluated for their antimicrobial efficacy. These compounds showed moderate to good inhibition against various bacterial and fungal strains. The proposed mechanism for such indazole derivatives involves the inhibition of key bacterial enzymes responsible for processes like cell wall synthesis or DNA replication. While many indazole derivatives show broad biological activity, including antifungal properties, specific data on this compound analogs against fungal pathogens is an area for continued research. researchgate.netnih.gov

Table 2: Antibacterial Activity of Selected 4-Bromo-1H-Indazole Analogs

| Compound | Bacterial Strain | Activity (MIC) | Comparison | Source |

|---|---|---|---|---|

| 9 | S. pyogenes PS | 4 µg/mL | 2-fold more active than Ciprofloxacin | |

| 12 | Penicillin-Resistant S. aureus | - | 256-fold more potent than 3-MBA | |

| 18 | Penicillin-Resistant S. aureus | - | 256-fold more potent than 3-MBA | |

| 18 | S. aureus ATCC29213 | - | 64-fold more potent than 3-MBA |

Anti-inflammatory Applications

The indazole scaffold is present in known anti-inflammatory drugs like Benzydamine, highlighting its potential in this therapeutic area. nih.gov Research into analogs of this compound has explored various mechanisms to combat inflammation.

One key pathway involves the inhibition of protein kinases that play a role in inflammatory signaling. ARRY-797, a potent and selective p38α (MAPK14) kinase inhibitor containing an indazole core, was developed for its potential application against inflammation and pain. researchgate.net It has an IC50 of 4.5 nM against its target kinase. researchgate.net

Another modern approach to anti-inflammatory therapy is the modulation of ion channels involved in immune cell activation. The Calcium-Release Activated Calcium (CRAC) channel is essential for T-cell and mast cell function, and its blockade can inhibit the release of pro-inflammatory cytokines. A study on indazole-3-carboxamides identified them as a new class of CRAC channel blockers. These compounds were shown to dose-dependently inhibit the production of Tumor Necrosis Factor-alpha (TNFα) from activated mast cells. Compound 12d , an indazole-3-carboxamide derivative, was the most potent in this series, inhibiting TNFα production with an IC50 of 0.28 µM. This demonstrates that indazole analogs can exert anti-inflammatory effects by blocking calcium influx in immune cells.

Table 3: Anti-inflammatory Activity of Selected Indazole Analogs

| Compound | Target / Mechanism | Activity (IC₅₀) | Source |

|---|---|---|---|

| ARRY-797 | p38α (MAPK14) Kinase Inhibition | 4.5 nM | researchgate.net |

| 12d | TNFα Production Inhibition (via CRAC channel block) | 0.28 µM |

Antiparasitic Activity

Indazole derivatives have been identified as having potential against various protozoan parasites. Research has specifically explored their efficacy against Leishmania, the parasite responsible for leishmaniasis.

In one study, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives were evaluated for their in vitro activity against three Leishmania species: L. amazonensis, L. infantum, and L. mexicana. Two compounds from the series, NV6 and NV8 , were active against both the promastigote and amastigote life stages of all three species. Compound NV8 showed the most promising activity and selectivity. The study confirmed that these indazole derivatives have potent antileishmanial effects, supporting further investigation into this class of compounds for treating parasitic diseases. While this study focused on 5-nitroindazole (B105863) derivatives, it underscores the potential of the broader indazole scaffold in developing new antiparasitic agents.

Other Pharmacological Activities (e.g., Kinase Inhibition, CRAC Channel Blocking, GPR Agonism)

Beyond the major areas already discussed, analogs of this compound have been investigated for a range of other pharmacological activities, primarily targeting enzymes and receptors crucial to cell signaling.

Kinase Inhibition: As mentioned previously, kinase inhibition is a major area of research for indazole derivatives due to their ability to act as hinge-binding fragments. nih.govresearchgate.net Marketed anticancer drugs like Pazopanib and Niraparib feature the indazole core. nih.gov Research has identified indazole analogs that are potent inhibitors of various kinases, including EGFR, Bcr-Abl, and FGFR1, which are critical in oncology. nih.gov

CRAC Channel Blocking: As detailed in the anti-inflammatory section, indazole-3-carboxamides have been discovered as effective blockers of CRAC channels. This activity not only has implications for inflammatory diseases but also for other conditions where immune modulation is beneficial. The discovery of these specific indazole-based blockers expands the structural diversity of known CRAC channel inhibitors.

G-Protein Coupled Receptor (GPCR) Interaction: GPCRs are a large family of receptors that are important drug targets. While specific GPR agonists based on the this compound scaffold are not prominently reported, research has shown that indazole derivatives can interact with the GPCR signaling cascade. For example, a series of novel 1H-indazole derivatives were developed as potent and selective inhibitors of G protein-coupled receptor kinase 2 (GRK2), an enzyme that regulates GPCR activity. Compound 197 from this series was highly selective, with an IC50 for GRK2 of 130 nM and no detectable inhibition of other kinases like ROCK1. This indicates that indazole analogs can modulate GPCR pathways, even if through inhibition of associated proteins rather than direct receptor agonism.

Table 4: Diverse Pharmacological Activities of Selected Indazole Analogs

| Compound | Target / Activity Class | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 109 | EGFR T790M Kinase Inhibition | 5.3 nM | |

| Compound 89 | Bcr-AblWT Kinase Inhibition | 14 nM | nih.gov |

| Compound 12d | CRAC Channel Blocking | 0.28 µM | |

| Compound 197 | GRK2 Kinase Inhibition | 130 nM |

Computational Chemistry and Theoretical Studies on 4 Bromo 1h Indazole 3 Carbonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. researchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules.

DFT studies on indazole derivatives are used to optimize their geometrical structure, investigate electronic properties, and calculate spectroscopic parameters. ukm.myresearchgate.net For instance, DFT calculations have been employed to understand the mechanisms of regioselective alkylation on the indazole ring. A comprehensive DFT mechanistic study on the alkylation of indazoles, including the closely related 1H-indazole-3-carbonitrile, has provided insights into the factors controlling the formation of N¹- and N²-substituted products. beilstein-journals.orgnih.gov In these studies, transition state energies are calculated to determine the most likely reaction pathways. beilstein-journals.org The calculations revealed that for 1H-indazole-3-carbonitrile, which lacks the ability to form a chelated intermediate with a cation, the N¹-alkylation product is overwhelmingly favored under different reaction conditions. beilstein-journals.orgnih.gov This is attributed to the inherent electronic properties of the indazole ring system. beilstein-journals.org

Table 1: DFT-Calculated Transition-State Energies for Alkylation of 1H-indazole-3-carbonitrile (Note: Data is for the parent compound 1H-indazole-3-carbonitrile as a model system)

| Reaction Condition | Pathway | Transition State Energy (kcal/mol) |

| Condition A (Cesium Carbonate) | N¹-Alkylation | 19.3 |

| Condition A (Cesium Carbonate) | N²-Alkylation | 23.8 |

| Condition B (Mitsunobu) | N¹-Alkylation | 22.0 |

| Condition B (Mitsunobu) | N²-Alkylation | 26.6 |

| Data sourced from a DFT mechanistic study on indazole alkylation. beilstein-journals.org |

These theoretical findings are crucial for predicting the outcomes of synthetic routes and designing new derivatives of 4-Bromo-1H-indazole-3-carbonitrile.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.orgtaylorandfrancis.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.orgtaylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally indicates higher reactivity. nih.gov

Reactivity indices, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and Fukui functions. beilstein-journals.orgmdpi.com Fukui functions identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. For example, in a study of indazole alkylation, N¹- and N²-partial charges and Fukui indices were calculated for compounds like 1H-indazole-3-carbonitrile to support the suggested reaction pathways. beilstein-journals.orgnih.gov The calculations showed that for 1H-indazole-3-carbonitrile, the N¹ position is more nucleophilic than the N² position, explaining the high regioselectivity observed in its alkylation reactions. beilstein-journals.org

Table 2: DFT-Calculated Partial Charges and Fukui Indices for 1H-indazole-3-carbonitrile (Note: Data is for the parent compound 1H-indazole-3-carbonitrile as a model system)

| Atom | Partial Charge (NBO) | Fukui Index (f⁻) for Nucleophilic Attack |

| N¹ | -0.347 | 0.231 |

| N² | -0.163 | 0.165 |

| Data sourced from a DFT mechanistic study on indazole alkylation. beilstein-journals.orgnih.gov |

These indices are invaluable for predicting how this compound would react with various reagents.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used in drug discovery to predict how a ligand (like this compound) might interact with a biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding energy. researchgate.net Studies on various indazole derivatives have demonstrated their potential as inhibitors for several protein targets. For example, 4-bromo-1H-indazole derivatives have been investigated as potential inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein. nih.gov Other indazole amides have been evaluated against extracellular signal-regulated kinases (ERK1/2), and docking studies have helped to rationalize their activity. nih.gov

Docking analyses reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For instance, in a study of indazole derivatives targeting a renal cancer-related protein (PDB: 6FEW), the compounds with the highest binding energies were identified, suggesting their potential therapeutic efficacy. nih.govrsc.org

Table 3: Example of Molecular Docking Results for Indazole Derivatives (Note: This table presents data for various indazole derivatives to illustrate the application of this method.)

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Indazole Carboxamide | Lipoxygenase | - | - |

| 6-bromo-1H-indazol-1-yl methanone | COX-2 (3NT1) | -8.49 | Gly526 |

| Indazole Carboxamides | Renal Cancer Protein (6FEW) | up to -8.5 | - |

| Data sourced from studies on various indazole derivatives. nih.govnih.govresearchgate.net |

Such studies would be essential to screen this compound against various therapeutic targets and predict its binding affinity.

Conformational analysis involves identifying the low-energy, stable three-dimensional arrangements (conformers) of a molecule. mdpi.com While this compound is a relatively rigid molecule, substituents could introduce conformational flexibility. Understanding the preferred conformation is crucial as it dictates how the molecule fits into a protein's binding site.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.netresearchgate.net An MD simulation of a ligand-protein complex, predicted by docking, can assess its stability. researchgate.net By simulating the complex in a realistic environment (e.g., in water), researchers can observe whether the ligand remains stably bound in the predicted orientation or if it dissociates. researchgate.netmdpi.com For example, MD simulations were used to confirm that a tested indazole derivative remained stable within the active site of the COX-2 enzyme. researchgate.net This analysis provides a more dynamic and realistic picture of the binding event than static docking alone.

Prediction of Regioselectivity and Reaction Pathways

Computational chemistry is highly effective in predicting the outcome of chemical reactions, particularly those where multiple products can be formed (regioselectivity). As discussed, direct alkylation of NH-indazoles can lead to a mixture of N¹- and N²-substituted products. beilstein-journals.org

DFT calculations have been instrumental in understanding and predicting the regioselectivity of these reactions. By calculating the energies of the transition states for both the N¹- and N²-alkylation pathways, researchers can determine which route is energetically more favorable. For 1H-indazole-3-carbonitrile, calculations showed that the transition state leading to the N¹-product is significantly lower in energy than the one leading to the N²-product. beilstein-journals.org This computational result correctly predicts the experimental observation that N¹-alkylation is the major pathway. beilstein-journals.orgnih.gov This preference is explained by the higher nucleophilicity of the N¹ atom when chelation-driven direction to N² is not possible. beilstein-journals.org

Similarly, computational studies can be applied to predict the regioselectivity of other reactions, such as electrophilic aromatic substitution (e.g., further halogenation or nitration) on the benzene (B151609) ring of this compound. By analyzing the calculated electron density and local reactivity descriptors (Fukui functions) at each carbon position, one could predict the most likely site for substitution.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 4-Bromo-1H-indazole-3-carbonitrile, both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are dictated by the electronic environment of each proton. The bromine atom at the C4 position and the carbonitrile group at the C3 position significantly influence the chemical shifts of the adjacent protons on the benzene (B151609) ring.

Expected ¹H NMR Spectral Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| NH | ~11-14 | Broad Singlet | - |

| H5 | ~7.5-7.8 | Doublet of Doublets | J = ~7-9, ~1-2 |

| H6 | ~7.2-7.5 | Triplet | J = ~7-9 |

| H7 | ~7.9-8.2 | Doublet | J = ~7-9 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Expected ¹³C NMR Spectral Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C3 | ~110-120 |

| C3a | ~135-145 |

| C4 | ~115-125 |

| C5 | ~120-130 |

| C6 | ~125-135 |

| C7 | ~110-120 |

| C7a | ~140-150 |

| C≡N | ~115-125 |

Note: The assignments are predictive and would require experimental verification through techniques like HSQC and HMBC.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This data is crucial for confirming the molecular formula (C₈H₄BrN₃). The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ (for C₈H₅BrN₃⁺) | 221.9661 |

| [M+H]⁺ (for C₈H₅⁸¹BrN₃⁺) | 223.9641 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of this compound and for identifying any potential impurities or degradation products from a reaction mixture. In a typical application, the compound would be passed through an LC column to separate it from other components before being introduced into the mass spectrometer for detection.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond, the C≡N (nitrile) group, and the aromatic C-H and C=C bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium-Broad |

| C≡N Stretch | 2220-2260 | Sharp, Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-Br Stretch | 500-600 | Medium-Strong |

The collective data from these spectroscopic methods provides a comprehensive and unambiguous structural confirmation of this compound, which is essential for its use in further research and development.

Elemental Analysis

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It provides the mass percentages of the constituent elements, which is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance. For the compound this compound, with the molecular formula C₈H₄BrN₃, elemental analysis serves as a primary method to confirm its atomic constitution and purity. calpaclab.com

The theoretical elemental composition of this compound can be calculated based on its molecular formula and the atomic weights of its constituent elements (Carbon, Hydrogen, Bromine, and Nitrogen). The molecular weight of this compound is approximately 222.05 g/mol . calpaclab.comchemimpex.com

The theoretical percentages of each element are as follows:

Carbon (C): (8 * 12.011) / 222.045 * 100% ≈ 43.26%

Hydrogen (H): (4 * 1.008) / 222.045 * 100% ≈ 1.81%

Bromine (Br): (1 * 79.904) / 222.045 * 100% ≈ 35.98%

Nitrogen (N): (3 * 14.007) / 222.045 * 100% ≈ 18.92%

These calculated values provide a benchmark against which experimental results are compared. The experimental determination of the elemental composition is typically achieved through combustion analysis. In this method, a precisely weighed sample of the compound is combusted in a controlled environment, and the resulting combustion products (such as CO₂, H₂O, and N₂) are collected and measured. The percentages of carbon, hydrogen, and nitrogen in the original sample are then calculated from the masses of these products.

A close agreement between the experimentally determined percentages and the theoretical values is a strong indicator of the sample's purity and the correctness of its assigned molecular formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 43.26 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.81 |

| Bromine | Br | 79.904 | 1 | 79.904 | 35.98 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.92 |

| Total | 222.045 | 100.00 |

Emerging Research Directions and Future Perspectives for 4 Bromo 1h Indazole 3 Carbonitrile

The heterocyclic compound 4-Bromo-1H-indazole-3-carbonitrile stands as a versatile scaffold in chemical research, offering numerous avenues for exploration and application. Its unique substitution pattern, featuring reactive bromo and carbonitrile functional groups on the indazole core, makes it a valuable building block for creating more complex molecules. This section delves into the burgeoning research directions and future potential of this compound across various scientific disciplines.

Q & A

Basic Research Question

- IR Spectroscopy : The nitrile group (-C≡N) exhibits a sharp peak near 2,204 cm⁻¹, while N-H stretches (indazole ring) appear at 3,300–3,400 cm⁻¹ .

- 1H NMR : The aromatic protons resonate as doublets in δ 7.5–8.5 ppm, with the indazole NH proton as a broad singlet near δ 12.5 ppm.

- LCMS : The molecular ion peak [M]⁻ at m/z 222 (calculated for C₈H₄BrN₃) confirms molecular weight . High-resolution mass spectrometry (HRMS) further validates isotopic patterns for bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br).

What challenges arise in the X-ray crystallographic analysis of this compound derivatives, and how can refinement software address these issues?

Advanced Research Question

Crystallographic challenges include crystal twinning and weak diffraction due to heavy bromine atoms. Using SHELXL for refinement, researchers can apply twin laws (e.g., BASF parameter) to model twinned data and improve R-factors (e.g., achieving R < 0.05 for high-resolution datasets) . For example, a derivative with R-factor 0.042 and wR-factor 0.110 was resolved by iterative refinement of anisotropic displacement parameters . Hydrogen bonding networks (N-H···N) are critical for stabilizing the crystal lattice and can be visualized using Olex2 or Mercury.

How do researchers resolve contradictions in reactivity data during cross-coupling reactions involving this compound?

Advanced Research Question

Contradictions in Suzuki-Miyaura coupling yields (e.g., variable arylboronic acid reactivity) are addressed by systematic screening of catalysts (Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. Cs₂CO₃). For example, electron-deficient boronic acids require milder conditions (room temperature, THF/H₂O) to avoid side reactions. Conflicting NMR data (e.g., unexpected byproducts) are resolved using 2D NMR (COSY, HSQC) and LCMS tracking . Triangulation of data from multiple techniques (XRD, HPLC) ensures reproducibility .

What computational methods predict the reactivity and electronic properties of this compound in medicinal chemistry?

Advanced Research Question

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing effects of bromine and nitrile groups, predicting electrophilic aromatic substitution (EAS) sites at the 5- and 7-positions of the indazole ring. Molecular docking (AutoDock Vina) evaluates binding affinity to kinase targets (e.g., JAK2), with bromine enhancing hydrophobic interactions . Solubility parameters (LogP) are estimated using ChemAxon, guiding solvent selection for biological assays.

How does bromine at the 4-position influence stability and bioactivity compared to other halogenated indazole derivatives?

Advanced Research Question

Bromine’s larger atomic radius and lower electronegativity (vs. chlorine or iodine) increase steric hindrance but improve metabolic stability. For example, 4-bromo derivatives exhibit longer plasma half-lives (t₁/₂ = 6.2 h) compared to 4-chloro analogs (t₁/₂ = 3.8 h) in pharmacokinetic studies . In kinase inhibition assays, bromine’s hydrophobic interaction enhances IC₅₀ values by 2–3 fold vs. fluorine-substituted analogs. Comparative XRD data show bromine’s van der Waals radius (1.85 Å) stabilizes π-π stacking in protein binding pockets .

What safety protocols are essential when handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (dust mask if unavailable).

- Storage : Store in airtight containers under argon at –20°C to prevent degradation.

- Spill Management : Neutralize with activated charcoal, collect in sealed containers, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.